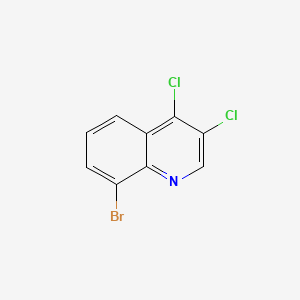

8-Bromo-3,4-dichloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPFSPFPUNTPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671179 | |

| Record name | 8-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-54-7 | |

| Record name | 8-Bromo-3,4-dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-3,4-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 3,4 Dichloroquinoline

General Approaches to Halogenated Quinoline (B57606) Synthesis

The introduction of halogen atoms onto the quinoline scaffold can be achieved through two primary strategies: the direct halogenation of a pre-formed quinoline ring or the construction of the quinoline ring from precursors that already bear the necessary halogen substituents.

Direct Halogenation of Quinolines and Quinoline Derivatives

Direct halogenation is a common method for synthesizing halo-quinolines, typically proceeding via electrophilic aromatic substitution. The position of halogenation is dictated by the electronic properties of the quinoline ring and the presence of any existing substituents. The pyridine (B92270) part of the quinoline ring is electron-deficient and generally resistant to electrophilic attack, while the benzene (B151609) ring is more susceptible.

Key aspects of direct halogenation include:

Electrophilic Substitution: The reaction involves an electrophilic halogen species (e.g., Br⁺, Cl⁺) attacking the electron-rich carbocyclic ring of the quinoline. Without a directing group, substitution often occurs at the C5 and C8 positions.

Reagent Variety: A wide array of halogenating agents can be employed. For bromination, molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are frequently used. rsc.org For chlorination, N-Chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are common choices. rsc.org

Reaction Conditions: The choice of solvent and catalyst can significantly influence the outcome. Acidic conditions are often used to activate the halogenating agent.

Multi-step Synthesis from Precursors

An alternative to direct halogenation is the construction of the quinoline ring from simpler, often acyclic, starting materials. This approach offers the advantage of installing the desired halogen atoms at specific positions before the quinoline core is formed, thereby avoiding issues with regioselectivity that can plague direct halogenation.

Classic quinoline syntheses that can be adapted for this purpose include:

Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. By starting with a pre-halogenated aniline, such as 2-bromoaniline, one can direct the position of the halogen in the final product.

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Using halogenated derivatives of either reactant allows for the synthesis of specifically substituted quinolines. nih.gov

Combes Quinoline Synthesis: The reaction of anilines with β-diketones, catalyzed by acid, can also be used. The substitution pattern of the resulting quinoline is determined by the structure of the aniline and the diketone.

These multi-step methods provide a high degree of control over the final substitution pattern, which is crucial for the synthesis of complex molecules like 8-Bromo-3,4-dichloroquinoline.

Targeted Synthetic Routes for this compound

Synthesizing this compound, with its specific trisubstitution pattern, requires a sophisticated approach that combines regioselective control with the use of specific and efficient halogenating agents.

Regioselective Bromination and Chlorination Strategies

Achieving the precise 8-bromo, 3-chloro, and 4-chloro arrangement necessitates overcoming the challenge of regioselectivity. The inherent reactivity of the quinoline ring does not naturally lead to this pattern, so strategic modifications are required.

Directed Halogenation: One powerful strategy involves the use of a directing group at the 8-position. For instance, an 8-aminoquinoline or 8-hydroxyquinoline can direct electrophilic halogenation to the C5 and C7 positions. acgpubs.org However, to achieve bromination at the C8 position itself, one would typically start with a precursor already containing the bromine, such as o-bromoaniline, and construct the quinoline ring from it. chemicalbook.com

Sequential Halogenation: A plausible route could involve starting with a precursor that leads to 8-bromoquinoline. Subsequent chlorination would then need to be directed to the 3 and 4 positions. The chlorination of the pyridine ring (positions 2, 3, and 4) is often more challenging than the benzene ring and may require more forcing conditions or specific activation.

Magnesiation: Advanced techniques such as direct magnesiation using reagents like TMPMgCl·LiCl can achieve regioselective functionalization at positions that are otherwise difficult to access. acs.org For example, a pre-formed bromoquinoline could potentially be selectively magnesiated and then quenched with a chlorine source.

Utilization of Specific Halogenating Agents and Catalysts

The choice of reagents is critical for controlling the halogenation process. Different agents exhibit varying levels of reactivity and selectivity.

Brominating Agents: For the initial bromination step (if building from a precursor), molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform (B151607) is a standard choice. researchgate.net N-Bromosuccinimide (NBS) is a milder alternative that can offer better control and is often used for allylic or benzylic bromination, but also for aromatic bromination under radical or ionic conditions. rsc.orgnih.gov

Chlorinating Agents: For the dichlorination at the 3 and 4 positions, potent chlorinating agents are likely required. Sulfuryl chloride (SO₂Cl₂) is known to chlorinate heterocyclic systems. Phosphorus pentachloride (PCl₅) can be used to convert a quinolinone (a quinoline with a carbonyl group) into a chloroquinoline. For instance, reacting 8-bromo-4-hydroxyquinoline with PCl₅ could potentially introduce a chlorine at the 4-position. Subsequent chlorination at the 3-position might require a separate, directed step.

Catalysts: Metal catalysts can play a crucial role in directing and activating C-H bonds for halogenation. Copper, palladium, and iron salts have been shown to catalyze the halogenation of quinolines, often with high regioselectivity. rsc.orgresearchgate.net For example, copper(II) bromide has been used as both a catalyst and a bromine source in some transformations. chemicalbook.com

A hypothetical synthetic sequence could involve the Skraup synthesis starting from 2-bromoaniline to produce 8-bromoquinoline. This intermediate could then be oxidized to 8-bromoquinoline N-oxide to activate the pyridine ring towards electrophilic substitution. Subsequent treatment with a chlorinating agent like POCl₃/PCl₅ might introduce chlorine at the 4-position. A final, more challenging chlorination at the 3-position would complete the synthesis.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of a polysubstituted heterocycle is essential for achieving viable yields and purity. Key parameters that require careful tuning include the solvent, temperature, reaction time, and stoichiometry of the reagents.

| Parameter | Influence on Reaction | Typical Conditions for Halogenation |

| Solvent | Can affect solubility, reaction rate, and selectivity. | Acetonitrile, Dichloromethane, Chloroform, Acetic Acid. rsc.orgresearchgate.net |

| Temperature | Controls the rate of reaction; higher temperatures can lead to side products or decomposition. | Often performed at room temperature or 0°C to control selectivity, but can range up to reflux depending on the specific transformation. rsc.orgresearchgate.net |

| Reaction Time | Must be sufficient for the reaction to go to completion without allowing for the formation of byproducts. | Varies widely from minutes to several days. rsc.orgresearchgate.net |

| Catalyst Loading | The amount of catalyst can impact reaction efficiency and cost. | Typically ranges from catalytic amounts (e.g., 10 mol%) to stoichiometric quantities depending on the mechanism. mdpi.com |

| Halogenating Agent | The choice and stoichiometry of the halogenating agent are critical for controlling the degree and position of halogenation. | Often used in slight excess (e.g., 1.1 to 2.1 equivalents) to ensure complete conversion. researchgate.net |

For a multi-step synthesis of this compound, each step would require individual optimization. For example, in a direct bromination step, controlling the temperature and using a non-polar solvent like CCl₄ can influence the regioselectivity. researchgate.net In subsequent chlorination steps, the concentration of the acid catalyst or the specific nature of the Lewis acid could be the determining factor for achieving the desired dichlorination pattern. High-throughput screening and design of experiments (DoE) methodologies are modern approaches used to rapidly identify optimal reaction conditions. beilstein-journals.org

Emerging Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of polysubstituted quinolines, such as this compound, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. In response to growing environmental concerns, the principles of green chemistry are increasingly being applied to develop more sustainable and eco-friendly synthetic routes. researchgate.netnih.gov These emerging approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances without compromising reaction efficiency.

Key green strategies applicable to the synthesis of halogenated quinolines include the use of alternative energy sources like microwave irradiation, the development of novel and reusable catalysts, and the implementation of solvent-free or green solvent-based reaction conditions. researchgate.nettandfonline.comijpsjournal.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives, including those with halogen substituents. For instance, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines has been reported, demonstrating the potential for rapid and efficient production of key intermediates. nih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful synthesis of structurally similar 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines via microwave irradiation highlights the feasibility of this approach. This method resulted in excellent isolated yields of 92–97% at 80°C. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Substituted Quinolines

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 90 minutes | 73 | nih.gov |

| Microwave Irradiation | Not Specified | 92-97 | nih.gov |

This table illustrates the significant reduction in reaction time and improvement in yield often observed with microwave-assisted synthesis compared to traditional methods for similar quinoline derivatives.

Catalyst-Free and Metal-Free Approaches:

A significant focus of green chemistry is the reduction or elimination of hazardous catalysts, particularly heavy metals. mdpi.com Research has demonstrated the feasibility of synthesizing quinolines under catalyst-free conditions, often utilizing green solvents like water. tandfonline.comnih.gov For example, the Friedländer reaction, a classical method for quinoline synthesis, has been successfully performed in water at 70°C without any catalyst. nih.gov

Furthermore, metal-free halogenation techniques are being developed to introduce chloro and bromo substituents onto the quinoline core in a more environmentally benign manner. An efficient method for the C5-selective halogenation of quinoline derivatives has been developed using readily available N-halosuccinimides (NCS and NBS) in water, avoiding the need for metal catalysts and additional oxidants. tandfonline.com Another operationally simple and metal-free protocol for the C5–H halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as an atom-economical halogen source at room temperature. rsc.org These methods offer a promising green alternative for the synthesis of polyhalogenated quinolines.

Nanocatalysis:

The use of nanocatalysts is a rapidly growing area in green synthesis, offering high catalytic activity, selectivity, and the potential for easy recovery and reuse. nih.govrsc.org Various nanocatalysts have been employed in the synthesis of polysubstituted quinolines, often under solvent-free conditions or in green solvents. nih.govresearchgate.net For example, CdO@ZrO₂ and Fe₃O₄ nanoparticles have been shown to be effective catalysts for the synthesis of quinoline derivatives with high yields. tandfonline.comnih.gov The magnetic properties of iron oxide-based nanocatalysts facilitate their simple separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. nih.gov While the direct application of nanocatalysts for the synthesis of this compound is yet to be reported, their success in synthesizing other halogenated quinolines suggests their potential applicability. nih.gov

Table 2: Application of Nanocatalysts in the Synthesis of Polysubstituted Quinolines

| Nanocatalyst | Reaction Conditions | Yield (%) | Reusability | Reference |

|---|---|---|---|---|

| CdO@ZrO₂ | Not Specified | 93-97 | At least 7 cycles | tandfonline.com |

| Fe₃O₄ | Solvent-free, 90°C | 85-96 | Not Specified | nih.gov |

This table showcases the high efficiency and reusability of different nanocatalysts in the synthesis of various quinoline derivatives under green conditions.

These emerging sustainable and green chemistry approaches hold significant promise for the future synthesis of this compound and other complex halogenated heterocycles, paving the way for more environmentally responsible chemical manufacturing.

Chemical Reactivity and Transformation Studies of 8 Bromo 3,4 Dichloroquinoline

Reactivity of Halogen Substituents in the Quinolone System

The reactivity of halogenated quinolines is dictated by the nature and position of the halogen atoms on the ring system. In 8-Bromo-3,4-dichloroquinoline, the presence of both bromine and chlorine atoms allows for a range of selective chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated quinolines. This reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer intermediate. researchgate.net The feasibility and regioselectivity of SNAr reactions on this compound are influenced by the electronic properties of the quinoline (B57606) ring and the nature of the attacking nucleophile.

Generally, the chlorine atom at the C4 position of the quinoline ring is more susceptible to nucleophilic attack than the chlorine at C3 or the bromine at C8. This is attributed to the electronic activation provided by the quinoline nitrogen. Studies on related dichloroquinolines have shown that substitution occurs preferentially at the 4-position. nih.govmdpi.com For instance, the reaction of 4,7-dichloroquinoline (B193633) with nucleophiles results in selective substitution at the C4 position. nih.gov Similarly, in 4,8-dichloroquinolines, amination reactions have been shown to favor the C4 position. mdpi.com This suggests that in this compound, nucleophiles such as amines, alkoxides, or thiolates would likely displace the C4-chloro substituent first.

The reaction conditions, including the choice of solvent and base, can significantly impact the outcome of SNAr reactions. researchgate.net For example, the use of polar aprotic solvents like DMF or DMSO can facilitate the reaction by stabilizing the charged intermediate.

Exploration of Differential Halogen Reactivity

The different halogens on the this compound ring exhibit distinct reactivities, which can be exploited for sequential and site-selective functionalization. The general order of reactivity for halogens in many palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energies. researchgate.netnih.gov This trend suggests that the C8-Br bond would be more reactive than the C-Cl bonds in such transformations.

Conversely, in nucleophilic aromatic substitution reactions, the C4-Cl is typically the most reactive site due to electronic factors within the quinoline system. nih.govmdpi.com This differential reactivity allows for a strategic approach to the synthesis of complex quinoline derivatives. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C8 position, leaving the chloro groups intact for subsequent nucleophilic substitution at the C4 position. This sequential modification strategy is a powerful tool in the synthesis of diverse molecular architectures. The ability to perform selective reactions at different halogenated positions is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govchemie-brunschwig.ch For this compound, these reactions provide a powerful avenue for introducing a wide array of substituents onto the quinoline core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is one of the most widely used cross-coupling reactions. fishersci.esmdpi.com The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl. researchgate.net This selectivity allows for the preferential reaction at the C8-bromo position of this compound.

In studies of polyhalogenated quinolines, regioselective Suzuki-Miyaura couplings have been demonstrated. For example, in dihaloquinolines containing both bromine and chlorine, the coupling reaction can be directed to the bromo-substituted position. nih.gov Research on 4-chloro-6-bromoquinoline has shown that Suzuki reactions can be performed selectively at the C6-bromo position. nih.gov This suggests that for this compound, reaction with an arylboronic acid under appropriate conditions would likely yield the 8-aryl-3,4-dichloroquinoline derivative.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.net Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed, often in combination with bases like Na₂CO₃ or K₂CO₃ and a solvent mixture such as toluene/ethanol or DMF/water. fishersci.esnih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloquinolines

| Haloquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-6-bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/i-PrOH/H₂O | 6-Aryl-4-chloroquinoline | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diaryl-4-chloroquinoline | nih.gov |

Sonogashira, Heck, and Other Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings can be applied to this compound.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling exhibits a high degree of chemoselectivity, with the reactivity of halogens following the order I > Br > Cl. researchgate.net This allows for the selective alkynylation at the C8-bromo position of this compound.

The Heck reaction , which couples an alkene with an aryl or vinyl halide, provides a method for introducing vinyl substituents. chemie-brunschwig.ch While less commonly reported for polyhalogenated quinolines compared to Suzuki and Sonogashira couplings, it remains a viable option for functionalization.

Mechanistic Investigations of Cross-Coupling Processes

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for reactions like Suzuki, Stille, and Negishi), and reductive elimination. chemie-brunschwig.ch

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), breaking the carbon-halogen bond and forming a Pd(II) intermediate. The rate of this step is highly dependent on the halogen, with the C-Br bond reacting faster than the C-Cl bond. researchgate.netnih.gov This difference in reaction rates is the basis for the chemoselectivity observed in polyhalogenated systems.

Transmetalation: The organometallic reagent (e.g., organoboron in Suzuki coupling, organocopper in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide. This step requires the presence of a base in the Suzuki-Miyaura reaction to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For copper-free Sonogashira couplings, the mechanism is slightly different, involving the formation of a palladium-alkyne complex followed by deprotonation and reductive elimination. libretexts.org Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting the outcomes of cross-coupling reactions on complex substrates like this compound.

Functionalization of the Quinolone Ring System

The this compound scaffold is a highly functionalized heterocyclic system that offers multiple sites for chemical modification. The presence of three halogen substituents (one bromine, two chlorine atoms) on the quinoline core, each with distinct electronic and steric environments, allows for a range of chemical transformations. The reactivity is governed by the interplay between the electron-withdrawing effects of the halogen atoms and the inherent aromaticity of the quinoline ring system.

Electrophilic and Nucleophilic Additions/Substitutions on the Aromatic Core

More commonly, the electron-deficient nature of the quinoline ring, particularly the pyridine (B92270) part, makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C-4 and C-3 positions are potential sites for nucleophilic attack. The C-4 position is generally more reactive towards nucleophiles than the C-3 position in quinoline systems. This allows for selective replacement of the C-4 chlorine by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups.

The reactivity of halogenated quinolines in substitution reactions is well-documented. The chlorine atoms can be replaced by nucleophiles, which is a key strategy for synthesizing derivatives with varied biological properties. smolecule.com The electron-withdrawing effects of the dichloro substitution significantly deactivate the quinoline ring, influencing the positions of electrophilic attack.

Studies on related chloro-substituted quinolines have shown that treatment with reagents like lithium-magnesium or lithium-zinc amides can lead to functionalization at the C-2 or C-8 positions. researchgate.net While direct electrophilic substitution on the highly deactivated this compound is less common, methods for selective electrophilic aromatic substitution have been developed for other halogenated quinoline derivatives. curtin.edu.au

Derivatization for Novel Chemical Entities

The strategic placement of halogen atoms on the this compound core makes it a valuable building block for the synthesis of novel chemical entities, particularly through cross-coupling reactions. The bromine at C-8 and the chlorine at C-4 serve as versatile handles for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds. This reaction allows for the coupling of the quinoline scaffold with a wide range of aryl or heteroaryl boronic acids. Research on the closely related 8-bromo-2,4-dichloro-7-methoxy-quinoline has demonstrated the feasibility of regioselective Suzuki coupling. google.com In these reactions, the C-2 position was selectively functionalized with various aryl and heteroaryl groups while the C-8 bromo and C-4 chloro substituents remained intact, highlighting the differential reactivity of the halogenated positions. google.com This methodology provides a pathway to complex, poly-substituted quinolines.

The bromine substitutions on quinoline derivatives facilitate further synthetic transformations, enabling the creation of more complex molecules. nih.gov For instance, Suzuki coupling has been used to synthesize biphenyl-tethered quinoline-appended spiro-quinazolinones from brominated precursors. nih.gov

Below is a table summarizing the derivatization of a related 8-bromo-4-chloroquinoline (B1281324) via Suzuki coupling, demonstrating the potential for creating novel entities.

| Entry | Boronic Acid/Ester | Catalyst/Base | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | 77 | google.com |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-Bromo-4-chloro-2-(4-fluoro-phenyl)-7-methoxy-quinoline | 80 | google.com |

| 3 | 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-Bromo-4-chloro-2-(4-ethoxy-phenyl)-7-methoxy-quinoline | 58 | google.com |

| 4 | Furan-3-ylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-Bromo-4-chloro-2-furan-3-yl-7-methoxy-quinoline | 94 | google.com |

| 5 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / K₂CO₃ | 8-Bromo-4-chloro-7-methoxy-2-(1-methyl-1H-pyrazol-4-yl)-quinoline | 82 | google.com |

| 6 | 1H-Indole-5-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-Bromo-4-chloro-2-(1H-indol-5-yl)-7-methoxy-quinoline | 84 | google.com |

| 7 | 3,5-Dimethylisoxazole-4-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-Bromo-4-chloro-2-(3,5-dimethyl-isoxazol-4-yl)-7-methoxy-quinoline | 95 | google.com |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites on this compound necessitates precise control over reaction conditions to achieve chemo- and regioselectivity. The differing reactivity of the C-Br and C-Cl bonds, as well as the various C-H bonds, allows for selective transformations.

The C-Br bond is generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to selectively functionalize the C-8 position. Conversely, the C-4 chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr), often reacting in preference to the C-3 chlorine and the C-8 bromine under nucleophilic conditions.

Directed ortho-metalation (DoM) is another powerful strategy for achieving regioselectivity. In quinoline systems, metalation can be directed to specific positions by coordinating groups. For instance, studies on chloroquinolines have shown that the choice of metal amide base (e.g., LDA vs. TMPMgCl·LiCl) can direct metalation to either the C-3 or C-8 position, respectively. researchgate.net This allows for the subsequent introduction of an electrophile at a specific, pre-determined site on the quinoline ring. researchgate.networktribe.com

A patent on the preparation of bromo-substituted quinolines describes a process involving cyclization, chlorination, regioselective bromination, and regioselective Suzuki coupling reactions, underscoring the importance of controlling selectivity at each step to build the desired molecular architecture. google.com The ability to perform selective metal-halogen exchange or C-H activation at specific sites is crucial for the synthesis of functionalized quinolines. worktribe.com For example, the use of mixed lithium-zinc reagents has enabled the C-8 halogenation of certain quinoline derivatives. worktribe.com

The table below illustrates the regioselective functionalization achieved in related quinoline systems, which informs the potential transformations of this compound.

| Starting Material | Reagent(s) | Position Functionalized | Product Type | Reference |

| 7-Chloroquinoline | TMPMgCl·LiCl, then I₂ | C-8 | 7-Chloro-8-iodoquinoline | worktribe.com |

| 7-Chloroquinoline | TMPZnCl·LiCl, then I₂ | C-8 | 7-Chloro-8-iodoquinoline | worktribe.com |

| 4,7-Dichloroquinoline | LDA, then I₂ | C-3 | 3-Iodo-4,7-dichloroquinoline | researchgate.net |

| 4,7-Dichloroquinoline | TMPMgCl·LiCl, then I₂ | C-8 | 8-Iodo-4,7-dichloroquinoline | researchgate.net |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | Aryl/Heteroaryl Boronic Acids, Pd(PPh₃)₄ | C-2 | C-2 Arylated/Heteroarylated Quinoline | google.com |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.debruker.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de The analysis of the positions and intensities of the diffracted X-ray spots allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact coordinates of each atom. uol.de

For 8-Bromo-3,4-dichloroquinoline, an SC-XRD analysis would provide unequivocal data on its solid-state molecular structure. The quinoline (B57606) core is expected to be largely planar, as is typical for aromatic systems. The analysis would yield precise measurements of all bond lengths and bond angles within the molecule. For instance, the carbon-carbon bond lengths within the aromatic rings, the carbon-nitrogen bond lengths of the heterocyclic ring, and the carbon-halogen (C-Cl and C-Br) bond lengths would be determined with high accuracy.

Furthermore, any minor deviations from planarity, such as slight puckering or twisting of the quinoline ring system due to the steric strain imposed by the bulky halogen substituents, would be quantified. The geometry around the substituted carbon atoms would confirm the sp² hybridization and trigonal planar arrangement typical for aromatic systems.

Table 1: Representative Crystallographic Data for a Halogenated Quinoline Derivative (Note: This table presents typical parameters and is for illustrative purposes as specific experimental data for this compound is not publicly available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 7.9 |

| β (°) | 98.5 |

| Volume (ų) | 1005 |

| Z (molecules/unit cell) | 4 |

Beyond the structure of a single molecule, SC-XRD elucidates how molecules pack together in the crystal lattice, revealing the nature and geometry of intermolecular interactions. uomphysics.net For this compound, several non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

Halogen Bonding: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org In the crystal lattice of this compound, various types of halogen bonds could be present, such as Br···N, Cl···N, or Cl···Cl interactions between adjacent molecules. mdpi.comresearchgate.net The analysis would determine the distances and angles of these interactions, confirming their existence and strength.

π-Stacking: The planar aromatic rings of the quinoline system are prone to engage in π-π stacking interactions. uomphysics.netrsc.org These interactions, where the electron-rich π-systems of adjacent molecules align, contribute significantly to the crystal packing. The SC-XRD data would provide the centroid-to-centroid distance and the slip angle between stacked rings, characterizing the geometry of these interactions.

Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular contacts within a crystal. uomphysics.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. nanoqam.ca It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. nanoqam.ca The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. rsc.org

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each of the four aromatic protons on the quinoline ring system. The chemical shift (δ) of each proton is influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The protons on the benzene (B151609) ring portion (H-5, H-6, H-7) would appear in the aromatic region, with their specific shifts and coupling patterns (e.g., doublets, triplets) revealing their relative positions. The H-2 proton on the pyridine (B92270) ring would also have a characteristic chemical shift. rsc.org The integration of the signal areas would confirm the presence of one proton for each signal. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. ucl.ac.uk For this compound, nine distinct signals would be expected, one for each carbon atom. The chemical shifts of the carbons directly bonded to the electronegative halogens (C-3, C-4, C-8) would be significantly affected. rsc.org Quaternary carbons (those not bonded to any hydrogen) are readily identified, which is crucial for confirming the substitution pattern. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on data for similar halogenated quinolines. rsc.org Actual values may vary.)

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-2 | ~8.8 | C-2 | ~150 |

| H-5 | ~8.1 | C-3 | ~135 |

| H-6 | ~7.6 | C-4 | ~144 |

| H-7 | ~7.9 | C-4a | ~128 |

| C-5 | ~130 | ||

| C-6 | ~129 | ||

| C-7 | ~135 | ||

| C-8 | ~120 | ||

| C-8a | ~147 |

Two-dimensional (2D) NMR experiments provide correlational data that reveals connectivity between atoms, which is essential for unambiguous structural assignment. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between adjacent protons on the benzene ring (e.g., H-5 with H-6, and H-6 with H-7), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is crucial for piecing together the molecular structure, as it can connect different spin systems and identify quaternary carbons by showing their correlation to nearby protons. For example, the H-2 proton would show an HMBC correlation to C-3 and C-4, while the H-5 proton would correlate to C-4, C-7, and C-8a. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. e-bookshelf.de While less critical for a rigid aromatic system like this, it can confirm spatial proximities, for instance, between H-5 and the substituent at C-4.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. curtin.edu.auacs.org This allows for the determination of the elemental formula of a compound by providing a highly precise molecular weight, which serves as definitive confirmation of its identity. mdpi.com Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. mdpi.com

For this compound (C₉H₄BrCl₂N), the expected monoisotopic mass is 274.8904 Da. uni.lu HRMS would be able to confirm this mass to within a few parts per million. The characteristic isotopic pattern resulting from the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would also be observed, providing further structural confirmation.

Table 3: Predicted HRMS Data for this compound Adducts (Data sourced from PubChemLite predictions uni.lu)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 275.89768 |

| [M+Na]⁺ | 297.87962 |

Analysis of the fragmentation patterns in the mass spectrum can provide additional structural information. Under ionization, the molecular ion can break apart into smaller, characteristic fragment ions. A plausible fragmentation pathway for this compound might involve the sequential loss of halogen atoms (Cl or Br radicals) or the elimination of HCl. The analysis of the m/z values of these fragment ions helps to corroborate the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrational modes of its constituent bonds. For this compound, these spectra would be characterized by vibrations originating from the quinoline core and the carbon-halogen bonds.

Although a dedicated spectrum for this compound is not publicly documented, analysis of similar structures allows for a reliable estimation of its key spectral features:

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds on the quinoline ring are expected in the region of 3000–3100 cm⁻¹. rsc.org

Quinoline Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the fused aromatic rings typically appear in the 1400–1600 cm⁻¹ range. rsc.orgresearchgate.net For instance, FT-IR data for 6,8-dibromo-2-(4-chlorophenyl)quinolin-4(1H)-one shows notable peaks at 1618, 1543, and 1491 cm⁻¹.

Carbon-Halogen Stretching: The presence of multiple halogen substituents gives rise to distinct, strong vibrations in the lower wavenumber region of the infrared spectrum.

C-Cl Stretching: The C-Cl stretching modes are generally observed between 505 and 760 cm⁻¹. Studies on 4,7-dichloroquinoline (B193633) have identified a characteristic band for C-Cl bending at approximately 1090 cm⁻¹. Meanwhile, experimental and theoretical analysis of 6-chloroquinoline (B1265530) places C-Cl stretching modes at 637, 607, and 351 cm⁻¹.

C-Br Stretching: The carbon-bromine (C-Br) stretching vibrations are anticipated at lower frequencies, typically in the 600–650 cm⁻¹ range. rsc.org

In a Raman spectrum, the vibrations of the quinoline ring are expected to produce intense signals due to the polarizability of the aromatic system. Complementing the FT-IR data, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the low-frequency C-Cl and C-Br stretching modes.

Based on these comparisons, a hypothetical FT-IR data table for this compound would include the key vibrational modes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H stretch | 3000 - 3100 | Characteristic of the quinoline core. rsc.org |

| C=N / C=C stretch | 1400 - 1600 | Multiple bands expected from the fused ring system. rsc.orgresearchgate.net |

| C-Cl stretch | 505 - 760 | Multiple bands possible due to two Cl atoms. |

| C-Br stretch | 600 - 650 | Characteristic of the bromo-substituent. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like this compound, the spectra are dominated by π-π* transitions within the conjugated quinoline ring.

Direct experimental UV-Vis data for this compound is not available. However, the electronic absorption properties can be predicted by examining related compounds. Halogenated quinolines typically exhibit absorption maxima in the 250–390 nm range.

π-π Transitions:* The primary absorption bands are due to π-π* transitions. For example, a study on 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines showed intense absorption peaks between 310–350 nm, attributed to the conjugated quinoline ring. Similarly, research on other quinoline derivatives reports absorption spectra in the 326–386 nm range.

Influence of Halogens: The bromo and chloro substituents act as auxochromes, which can modify the absorption wavelength and intensity compared to the parent quinoline molecule. Their electron-withdrawing nature influences the energy of the molecular orbitals involved in the electronic transitions. UV-Vis spectra of brominated quinolines are expected to show absorption maxima between 320-340 nm. rsc.org

The UV-Vis spectrum of this compound, likely recorded in a solvent such as chloroform (B151607) or methanol, would be expected to display characteristic absorption bands corresponding to these π-π* electronic transitions.

| Transition Type | Expected Absorption Range (nm) | Associated Chromophore |

| π → π* | 250 - 390 | The conjugated quinoline aromatic system. rsc.org |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. dergipark.org.trresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of the ground state of the molecule. dergipark.org.tr For 8-bromo-3,4-dichloroquinoline, DFT methods can elucidate how the presence and positions of the three halogen substituents—bromine at C8 and chlorine at C3 and C4—modulate the electronic environment and reactivity of the quinoline scaffold. dergipark.org.trresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. dergipark.org.tr

In substituted quinolines, the distribution of electron density in these orbitals is heavily influenced by the nature and position of the substituents. dergipark.org.tr For this compound, the electronegative chlorine and bromine atoms are expected to withdraw electron density, leading to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the unsubstituted quinoline. rsc.org The HOMO is typically distributed over the π-system of the bicyclic aromatic rings, while the LUMO may also be located on the π-system, often with significant contributions from the pyridine (B92270) ring, indicating sites susceptible to nucleophilic attack. dergipark.org.tr

Time-dependent DFT (TD-DFT) calculations can further be used to predict the electronic absorption spectra (UV-Vis) by modeling the electronic transitions from occupied to unoccupied orbitals. sci-hub.se

Table 1: Illustrative Frontier Molecular Orbital Data for a Halogenated Quinoline System (Note: The following data is representative for a halogenated quinoline and illustrates typical values obtained from DFT calculations.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. dergipark.org.tr Comparing this simulated spectrum with experimental results helps in the precise assignment of vibrational modes, such as the characteristic C-Cl, C-Br, and C-N stretching and bending vibrations. dergipark.org.tr

Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). sci-hub.seresearchgate.net These theoretical calculations can resolve ambiguities in spectral assignments for complex substituted aromatic systems like this compound.

While the quinoline core is rigid, conformational analysis can be relevant for understanding the orientation of substituents or interactions with other molecules. For this compound, computational methods can confirm the planarity of the aromatic system and explore the energetic landscape of its interactions. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation barriers. This provides a deep, mechanistic understanding of a compound's reactivity. rsc.org

For halogenated quinolines, DFT studies can elucidate the mechanisms of various reactions. For instance, in a study of the fragmentation of related bromo- and chloro-substituted quinolines using electrospray ionization tandem mass spectrometry (ESI-MS/MS), DFT calculations were used to define the gas-phase protonation sites and rationalize the observed fragmentation pathways. researchgate.net Such studies can reveal complex rearrangements and eliminations, providing a well-founded characterization of the molecule's behavior under specific conditions. researchgate.net This computational approach could similarly be applied to this compound to predict its mass spectrometric fragmentation.

Furthermore, computational modeling can be used to investigate the mechanisms of synthetic reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, by calculating the energy profiles of different potential pathways. rsc.org

Intermolecular Interaction Analysis (e.g., Halogen Bonding, π-Stacking)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, halogen bonding and π-stacking are expected to be the dominant interactions that direct its crystal packing.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). researchgate.netwiley-vch.dentu.edu.sg The electron-withdrawing nature of the quinoline ring enhances the electrophilic character of the covalently bound bromine and chlorine atoms, making them potent halogen bond donors. These can interact with the nitrogen atom of a neighboring quinoline molecule or other Lewis bases. rsc.org

π-π stacking interactions occur between the aromatic rings of adjacent quinoline molecules. These interactions are crucial for the stabilization of crystal structures in many aromatic compounds. iucr.org

Applications of 8 Bromo 3,4 Dichloroquinoline As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Functionalized Quinolone Systems

Quinoline (B57606) derivatives are significant scaffolds in medicinal chemistry and materials science. chemrj.orgresearchgate.net The transformation of polychlorinated quinolines into functionalized quinolone systems is a common strategy. In principle, 8-Bromo-3,4-dichloroquinoline could serve as a precursor where the chlorine at the C-4 position is selectively displaced by nucleophiles to yield 4-quinolone structures. This reactivity is observed in related molecules like 2,4-dichloroquinolines, where the C-4 chlorine is more labile. nih.gov However, specific examples and detailed research findings documenting the synthesis of diverse functionalized quinolone systems starting directly from this compound are not prominently available.

Contribution to the Construction of Novel Heterocyclic Architectures

Halogenated quinolines are valuable intermediates for constructing fused heterocyclic systems through reactions like palladium-catalyzed cross-coupling and cyclization. google.comresearchgate.net For instance, related dichloroquinoline carbonitriles have been used to synthesize fused pyrimido[4,5-b]quinoline derivatives. rsc.org The bromine and chlorine atoms on this compound offer multiple reaction sites for such transformations. The bromine at C-8 and the chlorine at C-4 could potentially be utilized in sequential coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to build complex, novel heterocyclic architectures. Despite this synthetic potential, published studies that specifically leverage this compound for the construction of new heterocyclic frameworks are scarce.

Role in Methodological Developments in Organic Synthesis

The development of new synthetic methods often relies on substrates with unique reactivity. The differential reactivity of the C-Cl and C-Br bonds, as well as the distinct electronic environments of the two C-Cl bonds in this compound, could make it an interesting substrate for developing regioselective functionalization methods. researchgate.net Research on other dichloroquinoline isomers has led to the development of selective amination and coupling reactions. mdpi.com While it is plausible that this compound could be employed in similar methodological studies to explore selective C-H activation or metal-catalyzed cross-coupling, there is no significant body of work in the current literature that highlights its specific role in advancing organic synthesis methodologies.

Current Challenges and Future Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Current research is actively pursuing more efficient and environmentally benign synthetic strategies. A significant challenge lies in the sequential and controlled introduction of three different halogens onto the quinoline (B57606) core. Typical synthetic pathways may involve the bromination of a pre-existing dichloroquinoline or the chlorination of a bromoquinoline. For instance, bromination can be achieved with reagents like N-bromosuccinimide (NBS), while chlorination might employ phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at elevated temperatures. Optimizing these steps to maximize yield and prevent the formation of isomeric byproducts is a key area of focus.

Future research is geared towards the adoption of green chemistry principles. This includes the use of safer, biodegradable solvents and the development of catalytic systems that can operate under milder conditions. nih.govnih.gov Promising areas of exploration include:

Metal Nanoparticle Catalysis : This approach offers high efficiency and better atom economy in synthesizing quinoline derivatives. nih.gov

Flow Chemistry : Continuous flow reactors can provide better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability, which is particularly beneficial for managing hazardous reagents and exothermic reactions. worktribe.comacs.org

Atom-Economical Methods : Techniques like acceptorless dehydrogenative coupling, which release simple byproducts like water or hydrogen gas, are being explored for the synthesis of the initial quinoline scaffold, reducing waste from the outset. rsc.org

One-Pot Syntheses : Designing multi-component reactions where the quinoline core is assembled and functionalized in a single step would significantly improve efficiency and reduce the environmental impact. rsc.org

The development of these sustainable methods is crucial for making 8-Bromo-3,4-dichloroquinoline and related compounds more accessible for research and potential commercial applications.

Exploration of Underexplored Reactivity and Selectivity Patterns

The synthetic utility of this compound is intrinsically linked to the differential reactivity of its three halogen atoms. The carbon-halogen bond strength generally follows the order C-Cl > C-Br, which typically allows for the selective reaction of the bromo substituent over the chloro substituents in cross-coupling reactions. rsc.org However, the position of the halogen on the quinoline ring also plays a critical role in its reactivity. Halogens at the C2 and C4 positions are activated towards nucleophilic substitution and oxidative addition in cross-coupling reactions due to the electronic influence of the ring nitrogen. rsc.orgnih.gov

This creates a complex reactivity landscape where the outcome of a reaction is a fine balance between the inherent reactivity of the halogen and its position. For example, in Suzuki-Miyaura cross-coupling reactions of polyhalogenated quinolines, the selectivity can be steered by carefully choosing the catalyst, ligands, and reaction conditions. rsc.orgnih.gov It has been shown that for some bromo-chloro-quinolines, reaction can be directed to the C-Cl bond over the C-Br bond by using specific palladium catalysts and ligands, which is contrary to the general reactivity trend. rsc.org

Future research in this area is focused on several key objectives:

Mapping Reactivity : Systematically studying the reactivity of each halogen on the this compound core under a wide range of reaction conditions (e.g., different metal catalysts, ligands, bases, and solvents) to build a predictive model for its functionalization.

Discovering Unconventional Selectivity : Exploring novel catalyst systems, including those based on earth-abundant metals, to unlock new and "unconventional" selectivity patterns. nih.gov This could enable the functionalization of positions that are typically less reactive.

Directed Metalation : Investigating directed ortho-metalation (DoM) strategies. usp.br Although the existing halogens on this compound already direct reactivity, introducing a directing group could provide an additional layer of control, potentially enabling functionalization of the C-H bonds on the carbocyclic ring.

The following table illustrates the complexity and condition-dependent nature of regioselectivity in the Suzuki-Miyaura coupling of various polyhalogenated quinolines, providing a model for the type of systematic study needed for this compound.

| Substrate | Catalyst/Ligand | Reactive Site | Reference |

|---|---|---|---|

| 2,4-dichloro-8-bromo-7-methoxyquinoline | Not Specified | C2 | rsc.org |

| 2-chloro-6-bromoquinoline | Pd(PPh₃)₄ | C2 | rsc.org |

| 2-chloro-6-bromoquinoline | Pd(dppf)Cl₂ | C6 | rsc.org |

| 8-alkoxy-5,7-dibromoquinolines | Not Specified | C5 | nih.gov |

| 2,4-dichloroquinoline | Ligand-free "Jeffery" conditions | C4 | nih.gov |

Advancements in Application as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex, high-value molecules. The ability to sequentially and selectively functionalize the C3, C4, and C8 positions allows for the construction of a diverse library of quinoline derivatives. This is particularly relevant in drug discovery, where the quinoline scaffold is a privileged structure found in numerous therapeutic agents, including anticancer and antimalarial drugs. nih.govnih.govnih.gov

Bromo-substituted quinolines are known intermediates in the synthesis of compounds like HCV protease inhibitors. google.com The strategic placement of halogens in this compound allows for a programmed sequence of reactions. For example, a Suzuki-Miyaura coupling could first be performed at the more reactive C-Br bond at the 8-position. The remaining chloro substituents at C3 and C4 could then be targeted in subsequent reactions, such as another cross-coupling or a nucleophilic aromatic substitution (SNAr), to introduce different functional groups.

Future research aims to leverage this versatility in several ways:

Drug Discovery : Systematically using this compound as a starting point to synthesize novel compounds for screening against a wide range of biological targets. The ability to introduce three different substituents allows for fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govbrieflands.com

Materials Science : Exploring the use of derivatives of this compound in the development of organic electronics. The extended π-system of the quinoline core, when appropriately functionalized, can lead to materials with interesting photophysical or semiconducting properties.

Development of Complex Heterocycles : Using the functionalized quinoline as a platform to build more complex, fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions following the initial functionalization steps. researchgate.net

The continued development of synthetic methodologies and a deeper understanding of its reactivity will undoubtedly solidify the position of this compound as a cornerstone intermediate in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-3,4-dichloroquinoline, and how do reaction conditions influence yield?

- Methodology :

- Bromination : Bromination of quinoline precursors using reagents like N-bromosuccinimide (NBS) in chloroform or tetrahydrofuran (THF) under controlled temperatures (e.g., 0–25°C) is a common starting point .

- Chlorination : Subsequent chlorination can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂, often requiring catalysts like FeCl₃. Solvent choice (e.g., DCM vs. DMF) impacts reaction efficiency and byproduct formation .

- Optimization : Reaction monitoring via TLC or HPLC is critical to adjust stoichiometry and avoid over-halogenation. Yields typically range from 60–85%, depending on halogenation sequence and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing halogen positions in this compound?

- Methodology :

- ¹H/¹³C NMR : Chemical shifts for protons adjacent to halogens (e.g., C-3 and C-4) show distinct deshielding patterns. Coupling constants in ¹H NMR help confirm substituent positions .

- X-ray Crystallography : Provides definitive proof of halogen placement on the quinoline ring, especially when steric or electronic effects complicate NMR interpretation .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br and Cl isotopes) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?

- Methodology :

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos enhances reactivity for Suzuki-Miyaura couplings. Chlorine at C-4 may deactivate the catalyst, requiring higher temperatures (80–100°C) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Additives like K₂CO₃ or CsF aid in dehalogenation prevention .

- Competitive Pathways : Monitor for debromination or C-Cl activation using GC-MS or in situ IR to adjust reaction conditions .

Q. What strategies address contradictory biological activity data in halogenated quinolines like this compound?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-Bromo-8-chloroquinoline-3,4-diamine) to isolate the impact of halogen positioning on antimicrobial or anticancer activity .

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) to resolve discrepancies between in vitro and cell-based studies .

- Metabolic Stability Tests : Evaluate if dehalogenation in biological systems alters observed activity .

Q. How can computational methods predict substituent effects on the quinoline ring’s electronic properties?

- Methodology :

- DFT Calculations : Model HOMO/LUMO energies to assess electron-withdrawing effects of Br and Cl at C-8, C-3, and C-4. Compare with experimental UV-Vis data for validation .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to rationalize activity differences between halogenated derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Steric vs. Electronic Effects : Chlorine at C-4 may sterically hinder nucleophilic attack despite its electron-withdrawing nature. Use kinetic studies (e.g., Eyring plots) to differentiate rate-limiting steps .

- Solvent Polarity : Contrast reactions in polar aprotic (DMF) vs. nonpolar (toluene) solvents to isolate electronic contributions .

- Isotopic Labeling : Track substitution sites using ⁸¹Br/³⁷Cl isotopic labeling paired with MS/MS fragmentation .

Tables for Key Comparisons

| Property | This compound | 6-Bromo-8-chloroquinoline-3,4-diamine | 8-Bromo-4-chloro-6-fluoroquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 277.93 | 278.49 | 294.46 |

| Halogen Positions | Br (C-8), Cl (C-3, C-4) | Br (C-6), Cl (C-8), NH₂ (C-3, C-4) | Br (C-8), Cl (C-4), F (C-6) |

| Key Applications | Cross-coupling precursors | Antimicrobial agents | Anticancer probes |

| SAR Insights | C-4 Cl reduces π-stacking | NH₂ groups enhance solubility | F increases metabolic stability |

| References |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.